
6-(Trifluoromethyl)isoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)isoquinoline-3-carbonitrile is an organic compound with the molecular formula C₁₁H₅F₃N₂ and a molecular weight of 222.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, along with a carbonitrile group at the 3-position. It is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)isoquinoline-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline derivatives and trifluoromethylating agents.
Reaction Conditions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
6-(Trifluoromethyl)isoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the trifluoromethyl or carbonitrile groups.
科学研究应用
6-(Trifluoromethyl)isoquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
作用机制
The mechanism of action of 6-(Trifluoromethyl)isoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The carbonitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity and specificity .
相似化合物的比较
Similar Compounds
6-(Trifluoromethyl)quinoline-3-carbonitrile: Similar structure but with a quinoline ring instead of an isoquinoline ring.
6-(Trifluoromethyl)isoquinoline-4-carbonitrile: Similar structure but with the carbonitrile group at the 4-position.
6-(Trifluoromethyl)isoquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
6-(Trifluoromethyl)isoquinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the isoquinoline ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific research applications and chemical reactions .
属性
分子式 |
C11H5F3N2 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-7-6-16-10(5-15)4-8(7)3-9/h1-4,6H |
InChI 键 |
OFZSSVSNWHTFBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=C(C=C2C=C1C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


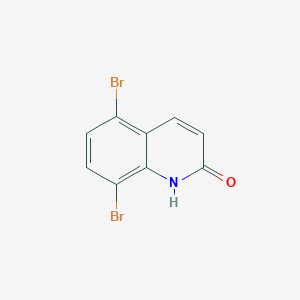
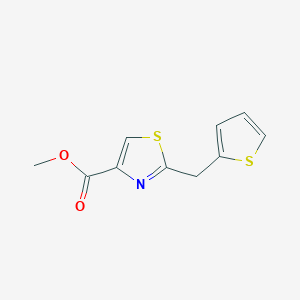
![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)

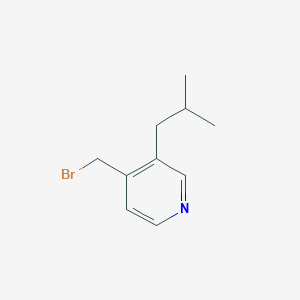
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
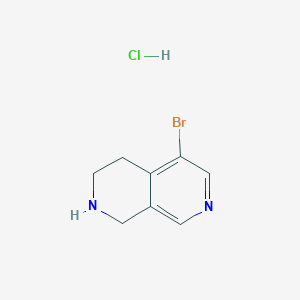
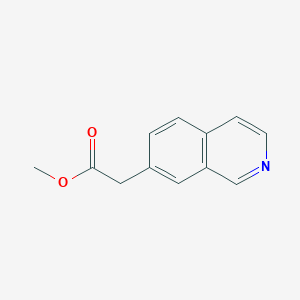
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
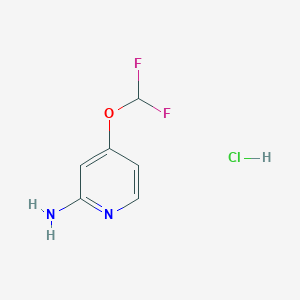
![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![Methyl 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13668304.png)
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
